3'-(Benzylsulfanyl)-5'-(butanoylamino)-2',6'-dicyanobiphenyl-4-yl butanoate
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Overview
Description
3’-(BENZYLSULFANYL)-5’-BUTANAMIDO-2’,6’-DICYANO-[1,1’-BIPHENYL]-4-YL BUTANOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzylsulfanyl group, a butanamido group, and dicyano groups attached to a biphenyl structure, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst to form an ester and water . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors to maintain optimal reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(BENZYLSULFANYL)-5’-BUTANAMIDO-2’,6’-DICYANO-[1,1’-BIPHENYL]-4-YL BUTANOATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicyano groups can be reduced to amines under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the dicyano groups can produce primary or secondary amines.
Scientific Research Applications
3’-(BENZYLSULFANYL)-5’-BUTANAMIDO-2’,6’-DICYANO-[1,1’-BIPHENYL]-4-YL BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(BENZYLSULFANYL)-5’-BUTANAMIDO-2’,6’-DICYANO-[1,1’-BIPHENYL]-4-YL BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active sites, while the dicyano groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-1H-1,2,4-triazole: Contains a benzylsulfanyl group and is used in similar applications.
3-Benzylsulfanyl-benzoic acid benzyl ester: Another ester with a benzylsulfanyl group, used in organic synthesis.
Uniqueness
3’-(BENZYLSULFANYL)-5’-BUTANAMIDO-2’,6’-DICYANO-[1,1’-BIPHENYL]-4-YL BUTANOATE stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H27N3O3S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[3-benzylsulfanyl-5-(butanoylamino)-2,6-dicyanophenyl]phenyl] butanoate |
InChI |
InChI=1S/C29H27N3O3S/c1-3-8-27(33)32-25-16-26(36-19-20-10-6-5-7-11-20)24(18-31)29(23(25)17-30)21-12-14-22(15-13-21)35-28(34)9-4-2/h5-7,10-16H,3-4,8-9,19H2,1-2H3,(H,32,33) |
InChI Key |
RAPSXNAZQFSNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1C#N)C2=CC=C(C=C2)OC(=O)CCC)C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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